DI-tert-OCTYL DISULFIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34S2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMCZOLRXKPXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184061 | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29956-99-8 | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29956-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029956998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(1,1,3,3-tetramethylbutyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to DI-tert-OCTYL DISULFIDE: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DI-tert-OCTYL DISULFIDE (DtODS), registered under CAS number 29956-99-8, is a sterically hindered aliphatic disulfide. Its unique molecular structure, featuring bulky tertiary octyl groups, imparts specific chemical and physical properties that have led to its primary application in industrial settings. While extensively utilized as a lubricant additive, its profile within the realms of biological research and drug development remains largely unexplored. This technical guide provides a comprehensive overview of the fundamental properties of this compound, drawing from available chemical literature and standardized testing protocols. The document aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of this compound, highlighting both its established industrial utility and the significant knowledge gaps in its biological activity.

Chemical and Physical Properties

The core physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its behavior in various applications, particularly in lubrication under extreme pressure and high-temperature conditions.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄S₂ | [1][2][3][4] |

| Molecular Weight | 290.57 g/mol | [1][3][4] |

| Appearance | Colorless to Yellow clear liquid | [5] |

| Boiling Point | 336.6 ± 11.0 °C (Predicted) | [6] |

| Flash Point | 69 °C | [7] |

| Purity | >75.0% (GC) or ≥98% | [1][5][8] |

| Storage Temperature | Room temperature or 2-8°C | [7] |

Table 2: Chemical Identifiers and Computational Data

| Identifier/Parameter | Value | Reference |

| CAS Number | 29956-99-8 | [1][2][3][4][6] |

| IUPAC Name | 2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane | [2] |

| Synonyms | tert-Octyl Disulfide, Bis(1,1,3,3-tetramethylbutyl) Disulfide | [1][2][5][8] |

| SMILES | CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C | [1][2] |

| InChI Key | ZIMCZOLRXKPXLN-UHFFFAOYSA-N | [2][7] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |

| logP (Octanol-Water Partition Coefficient) | 6.7974 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are proprietary, the general synthesis of sterically hindered disulfides can be achieved through the oxidation of the corresponding thiols.

General Synthesis Pathway

The synthesis of symmetrical disulfides, such as this compound, typically involves the oxidative coupling of two thiol molecules. Given the steric hindrance of the tert-octyl groups, this reaction requires specific conditions to proceed efficiently.

References

- 1. How to Determine the Quality of a Lubricant Additive [machinerylubrication.com]

- 2. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 3. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. store.astm.org [store.astm.org]

- 6. oecd.org [oecd.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. oecd.org [oecd.org]

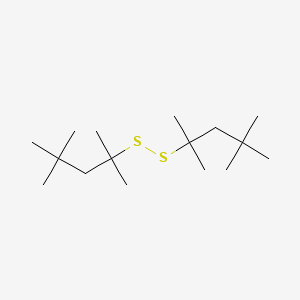

DI-tert-OCTYL DISULFIDE chemical structure and synthesis

An In-depth Technical Guide on DI-tert-OCTYL DISULFIDE: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically named Bis(1,1,3,3-tetramethylbutyl) disulfide, is an organosulfur compound with the chemical formula C₁₆H₃₄S₂.[1][2] This molecule is characterized by two bulky tertiary-octyl groups linked by a disulfide bond (-S-S-). The significant steric hindrance imparted by the 1,1,3,3-tetramethylbutyl groups influences its chemical reactivity and physical properties, making it a subject of interest in various industrial and research applications.[3] It is known for its stability, low volatility, and hydrophobic nature.[3] Applications include its use as a lubricant additive and as a stabilizer in the formulation of polymers and rubbers to enhance thermal and oxidative resistance.[3]

This guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis, with a focus on experimental protocols and relevant quantitative data.

Chemical Structure and Properties

This compound is a symmetrical disulfide. The "tert-octyl" group is specifically the 1,1,3,3-tetramethylbutyl isomer.

-

Molecular Formula: C₁₆H₃₄S₂

-

Synonyms: Bis(1,1,3,3-tetramethylbutyl) disulfide, tert-Octyl Disulfide[2][3]

-

Appearance: Colorless to yellow clear liquid[3]

-

SMILES: CC(C)(C)CC(C)(C)SSC(C)(C)CC(C)(C)C[2]

The core of the molecule is the disulfide bond, which is a key functional group in various biological systems and materials science applications. The bond's stability is sterically protected by the large flanking tert-octyl groups.

Synthesis of this compound

The most common and direct method for synthesizing symmetrical disulfides is the oxidative coupling of the corresponding thiols. For this compound, the precursor is tert-octylthiol (also known as 2,4,4-trimethylpentane-2-thiol).

A mild and environmentally benign synthesis method involves the oxidation of tert-octylthiol using hydrogen peroxide (H₂O₂) with a catalytic amount of iodide.[4] This approach avoids the use of harsh heavy metal oxidants and produces water as the primary byproduct.

The overall reaction is as follows:

2 R-SH + H₂O₂ --(Iodide catalyst)--> R-S-S-R + 2 H₂O

Where R = tert-octyl (1,1,3,3-tetramethylbutyl)

Quantitative Synthesis Data

The following table summarizes the results from a study on the oxidation of various thiols to their corresponding disulfides using a hydrogen peroxide/iodide system. This allows for a comparison of the synthesis of this compound with other similar compounds under the same general conditions.

| Precursor Thiol | Disulfide Product | Reaction Time (h) | Yield (%) |

| Benzyl Mercaptan | Dibenzyl Disulfide | 0.5 | 99 |

| 4-Methylbenzyl Mercaptan | Bis(4-methylbenzyl) Disulfide | 0.5 | 98 |

| 1-Hexanethiol | Dihexyl Disulfide | 8 | 98 |

| Cyclohexanethiol | Dicyclohexyl Disulfide | 8 | 99 |

| tert-Octylthiol | This compound | 8 | 28 |

| Furfurylthiol | Difurfuryl Disulfide | 0.5 | 98 |

Data sourced from Kirihara, M. et al., Synthesis 2007.[4]

The significantly lower yield for this compound compared to less sterically hindered thiols highlights the challenge posed by the bulky tert-octyl groups during the oxidative coupling reaction.[4]

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the oxidation of tert-octylthiol, based on the general procedure described by Kirihara, M. et al.[4]

Materials:

-

tert-Octylthiol (2,4,4-trimethylpentane-2-thiol), 1.0 mmol, 0.146 g

-

Sodium Iodide (NaI), 0.1 mmol, 0.015 g

-

30% Hydrogen Peroxide (H₂O₂), 0.6 mmol, 68 µL

-

Ethyl Acetate (EtOAc), 2 mL

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of tert-octylthiol (1.0 mmol) in ethyl acetate (2 mL) in a round-bottom flask, add sodium iodide (0.1 mmol).

-

Stir the mixture at room temperature.

-

Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically stirred for 8 hours.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Wash the mixture with saturated aqueous Na₂S₂O₃ solution to remove any residual iodine.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel to afford the pure this compound as a colorless oil.

Synthesis Workflow and Logic

The synthesis of this compound from its thiol precursor involves a clear, logical progression from starting materials to the final product through an oxidation and purification sequence. This workflow is visualized below.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a sterically hindered disulfide whose synthesis is most directly achieved through the oxidation of tert-octylthiol. While methods utilizing hydrogen peroxide and an iodide catalyst are effective and environmentally conscious, the significant steric bulk of the tert-octyl groups presents a notable challenge, leading to lower yields compared to less hindered analogues. The detailed protocol and comparative data provided in this guide offer a comprehensive technical resource for researchers engaged in the synthesis and application of this and related organosulfur compounds.

References

DI-tert-OCTYL DISULFIDE (CAS: 29956-99-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DI-tert-OCTYL DISULFIDE, with CAS number 29956-99-8, is a high molecular weight organosulfur compound. This technical guide provides a comprehensive overview of its physicochemical properties, industrial applications, and available analytical methodologies. While this document is intended for a broad scientific audience, it is important to note that the current body of scientific literature is predominantly focused on its industrial uses, particularly as an extreme pressure additive in lubricants and as a component in rubber formulations. Data regarding its biological activity, toxicological profile in biological systems, and potential applications in drug development are notably scarce. This guide aims to consolidate the existing technical data and highlight areas where further research is needed to evaluate its potential in the biomedical and pharmaceutical fields.

Physicochemical Properties

This compound is a viscous, colorless to yellow liquid at room temperature.[1] It is characterized by its high stability and low volatility.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 29956-99-8 | [2][3][4] |

| Molecular Formula | C₁₆H₃₄S₂ | [2][3][5] |

| Molecular Weight | 290.57 g/mol | [3][4] |

| Synonyms | Bis(1,1,3,3-tetramethylbutyl) disulfide, tert-Octyl Disulfide | [1][5] |

| Physical Form | Liquid | [2] |

| Boiling Point | 336.6 ± 11.0 °C at 760 mmHg | [6] |

| Density | 0.92 g/cm³ | [6] |

| Refractive Index | 1.50 | [7] |

| Flash Point | 69 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

Industrial Applications

The primary applications of this compound stem from its thermal stability and the reactivity of its disulfide bond at elevated temperatures.

Extreme Pressure (EP) Additive in Lubricants

This compound is widely utilized as an extreme pressure additive in industrial oils, greases, and metalworking fluids.[1][8] Under high-load conditions, the disulfide bond cleaves, and the released sulfur reacts with metal surfaces to form a protective sulfide layer.[8] This sacrificial layer possesses low shear strength, which prevents direct metal-to-metal contact, thereby reducing friction and preventing wear and seizure.[8] The bulky tert-octyl groups contribute to its solubility in base oils and modulate the reactivity of the disulfide bond.[1]

Rubber and Plastics Formulation

In the formulation of rubber and plastics, this compound can act as a vulcanizing agent and a stabilizer.[1] Its incorporation can enhance the thermal stability and oxidative resistance of the final polymer products.[1]

Experimental Protocols

Synthesis

The synthesis of dialkyl disulfides can often be achieved through the oxidation of the corresponding thiols. For this compound, this would involve the oxidation of tert-octylthiol. Common oxidizing agents for this type of reaction include iodine, hydrogen peroxide, or air catalyzed by metal salts. A generalized reaction scheme is as follows:

2 R-SH + [O] → R-S-S-R + H₂O (where R = tert-octyl)

A typical laboratory-scale synthesis would involve dissolving tert-octylthiol in a suitable organic solvent, followed by the controlled addition of the oxidizing agent. The reaction progress would be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the product would be isolated through extraction and purified by distillation or column chromatography.

Analytical Methods

The characterization and quantification of this compound would rely on standard analytical techniques.

Table 2: Analytical Methodologies for this compound

| Technique | Description | Expected Observations | Reference(s) |

| Gas Chromatography-Mass Spectrometry (GC-MS) | This is a primary technique for the separation and identification of volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and affinity for the GC column. The mass spectrometer then fragments the eluted compound, providing a characteristic mass spectrum. | A distinct peak at a specific retention time corresponding to this compound would be observed. The mass spectrum would show a molecular ion peak (m/z 290) and a fragmentation pattern characteristic of the tert-octyl groups. | [9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of the molecule by probing the magnetic properties of the atomic nuclei. | The ¹H NMR spectrum would show signals corresponding to the different types of protons in the tert-octyl groups. The ¹³C NMR spectrum would similarly show distinct signals for the different carbon atoms. | [2] (for related compounds) |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | FT-IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. This provides information about the functional groups present in the molecule. | The spectrum would show characteristic absorption bands for C-H stretching and bending vibrations. The S-S stretching vibration is typically weak and may be difficult to observe. | [5] (for related compounds) |

Biological Activity and Toxicology

There is a significant lack of publicly available data on the biological activity and toxicological profile of this compound. While it is used in industrial settings where human exposure is possible, comprehensive studies on its cytotoxicity, genotoxicity, and metabolic pathways are not reported in the scientific literature. For the closely related compound, di-n-octyl disulfide, some aggregated GHS information indicates potential for skin and eye irritation.[5] However, this information is not specific to the tert-octyl isomer and should be interpreted with caution.

Given the absence of biological data, the potential for this compound in drug development is currently unknown and unexplored. Its hydrophobic nature and the presence of a disulfide bond, a motif found in some biologically active molecules, suggest that it could potentially interact with biological systems. However, without experimental evidence, this remains speculative.

Conclusion and Future Directions

This compound is a well-characterized compound with established industrial applications, primarily as a lubricant additive and a polymer stabilizer. Its physicochemical properties are well-documented. However, for an audience of researchers, scientists, and drug development professionals, the lack of information on its biological activity and toxicology is a major gap.

Future research should focus on:

-

Toxicological evaluation: Comprehensive in vitro and in vivo studies are needed to determine its safety profile.

-

Biological screening: High-throughput screening could be employed to identify any potential biological activities.

-

Pharmacokinetic studies: Understanding its absorption, distribution, metabolism, and excretion (ADME) would be crucial for any potential therapeutic application.

Until such data becomes available, the use of this compound should be confined to its established industrial roles, with appropriate safety precautions in place.

References

- 1. 13C NMR and infrared evidence of a dioctyl-disulfide structure on octanethiol-protected palladium nanoparticle surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Di-tert-butyl disulfide(110-06-5) 1H NMR [m.chemicalbook.com]

- 3. This compound 75.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 29956-99-8 [sigmaaldrich.com]

- 5. Di-n-octyl disulfide | C16H34S2 | CID 69970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. CAS 29956-99-8: Bis(1,1,3,3-tetramethylbutyl) disulfide [cymitquimica.com]

- 9. Gas chromatography-mass spectrometry analysis of di-n-octyl disulfide in a straight oil metalworking fluid: application of differential permeation and Box-Cox transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Characteristics of tert-Octyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-Octyl Disulfide (also known as Di-tert-octyl Disulfide). The document details the compound's structural information, physicochemical properties, and key spectral data. Furthermore, it outlines representative experimental protocols for its synthesis and the determination of its physical properties, offering valuable insights for laboratory applications. This guide is intended to serve as a foundational resource for professionals in research, chemical synthesis, and drug development who are working with or exploring the applications of tert-Octyl Disulfide.

Introduction

tert-Octyl Disulfide is an organic sulfur compound with the molecular formula C₁₆H₃₄S₂. Its structure features a disulfide bond flanked by two bulky tert-octyl groups. This unique structural arrangement imparts specific physical and chemical properties that are of interest in various chemical and industrial applications, including its use as a lubricant additive and in the synthesis of other organosulfur compounds. Understanding its fundamental characteristics is crucial for its effective handling, application, and the development of new derivatives.

Chemical Identity and Structure

-

IUPAC Name: 2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane[1]

-

InChI Key: ZIMCZOLRXKPXLN-UHFFFAOYSA-N[3]

Diagram 1: Chemical Structure and IUPAC Name Relationship

References

DI-tert-OCTYL DISULFIDE molecular weight and formula

An In-depth Technical Guide on DI-tert-OCTYL DISULFIDE

Core Molecular Data

The fundamental quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C16H34S2[1][2][3][4] |

| Molecular Weight | 290.57 g/mol [1][2][3][4] |

Experimental Protocols

Detailed experimental protocols for specific applications of this compound in areas such as drug development or signaling pathway analysis are not extensively documented in publicly accessible scientific literature. It is described as a biochemical for proteomics research[3].

General Compound Characterization Workflow

For a compound like this compound, a typical characterization workflow would involve several stages to ascertain its identity, purity, and basic properties. The following diagram illustrates a logical relationship for such a process.

References

An In-depth Technical Guide to the Solubility of Di-tert-octyl Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Di-tert-octyl Disulfide

This compound is an organosulfur compound with the chemical formula C₁₆H₃₄S₂. It is characterized by two tert-octyl groups linked by a disulfide bond. The bulky, nonpolar nature of the tert-octyl groups is the primary determinant of its solubility characteristics. Understanding its solubility is crucial for a variety of applications, including its use as an extreme pressure additive in lubricants, a vulcanizing agent in rubber processing, and as a potential intermediate in organic synthesis.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." This means it will be most soluble in solvents with similar polarity and intermolecular forces.

-

Solute-Solvent Interactions: For this compound, which is a nonpolar molecule, the primary intermolecular forces are London dispersion forces. Therefore, it is expected to be more soluble in nonpolar organic solvents where similar dispersion forces can be established between solute and solvent molecules.

-

Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces within the solute and solvent.

-

Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility.

-

Purity of the Compound: Impurities can affect the measured solubility of a substance.

Predicted Solubility Profile

Based on its molecular structure, a qualitative prediction of the solubility of this compound in various organic solvents can be made.

-

High Solubility: Expected in nonpolar solvents such as hexane, toluene, and chloroform. One source confirms its solubility in chloroform and ethyl acetate.[1]

-

Moderate Solubility: Expected in solvents of intermediate polarity like acetone and ethyl acetate.

-

Low to Negligible Solubility: Expected in polar solvents such as methanol, ethanol, and water.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound is not widely published. For research and development purposes, it is essential to determine this data experimentally. The following table is a template that should be used to present experimentally determined solubility data for clear and easy comparison.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid compound like this compound in an organic solvent is the isothermal equilibrium method.

5.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector.

5.2. Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

5.3. Detailed Steps

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of an undissolved phase is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle. Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the collected supernatant through a chemically resistant syringe filter to remove any microscopic undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent. Analyze the diluted solution using a pre-calibrated analytical technique such as GC or HPLC to determine the precise concentration of this compound.

-

Calculation: From the concentration of the diluted solution, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Logical Relationships in Solubility

The following diagram illustrates the key factors influencing the solubility of this compound.

Caption: Factors influencing the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound is scarce in publicly available literature, a strong theoretical framework based on its molecular structure allows for reliable predictions of its solubility behavior. For precise applications, experimental determination of solubility using the outlined protocol is highly recommended. The systematic collection and tabulation of such data will be invaluable to the scientific and industrial communities that utilize this compound.

References

DI-tert-OCTYL DISULFIDE: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of DI-tert-OCTYL DISULFIDE. Drawing from available data on analogous dialkyl disulfide compounds and standardized testing protocols, this document outlines the expected stability profile under various stress conditions and delineates the probable degradation mechanisms. This information is critical for researchers, scientists, and drug development professionals in understanding the handling, storage, and potential liabilities of this compound in various applications.

Core Stability Profile

This compound is anticipated to exhibit moderate to good stability under ambient conditions. However, exposure to elevated temperatures, extreme pH, oxidizing agents, and ultraviolet light can induce degradation. The bulky tertiary octyl groups are expected to sterically hinder the disulfide bond, potentially affording greater stability compared to linear dialkyl disulfides.

Data Presentation: Stability Overview

| Stability Parameter | Expected Stability | Potential Degradation Products | Influencing Factors |

| Thermal Stability | Moderate to High | Tert-octyl mercaptan, isooctene, hydrogen sulfide, and smaller alkanes (e.g., isobutane from fragmentation of the tert-octyl group). | Temperature, presence of catalysts (e.g., metals). |

| Hydrolytic Stability | High at neutral pH | Tert-octyl mercaptan, tert-octyl alcohol, sulfuric acid (upon further oxidation). | pH (instability increases at alkaline pH), temperature. |

| Oxidative Stability | Low to Moderate | Thiolsulfinates (R-S(O)-S-R), thiolsulfonates (R-SO₂-S-R), sulfonic acids (R-SO₃H). | Oxidizing agent strength, temperature, light. |

| Photostability | Low | Tert-octylthiyl radicals (t-Oct-S•), tert-octylperthiyl radicals (t-Oct-SS•), subsequent recombination and fragmentation products. | Wavelength and intensity of light, presence of photosensitizers. |

Degradation Pathways

The degradation of this compound can proceed through several distinct pathways depending on the nature of the stressor.

Thermal Degradation

Under thermal stress, the primary degradation pathway is initiated by the homolytic cleavage of the sulfur-sulfur bond, which is generally the weakest bond in the molecule. This generates two tert-octylthiyl radicals. These highly reactive radicals can then undergo a variety of secondary reactions, including hydrogen abstraction to form tert-octyl mercaptan, or disproportionation to yield a mercaptan and an alkene (isooctene). At higher temperatures, fragmentation of the tert-octyl radical itself can occur.

Hydrolytic Degradation

Disulfides are generally resistant to hydrolysis under neutral conditions. However, under alkaline conditions, they can undergo nucleophilic attack by hydroxide ions. This leads to the cleavage of the disulfide bond and the formation of a mercaptan and a sulfenic acid, which is often unstable and can undergo further reactions.

Oxidative Degradation

Oxidizing agents can attack the sulfur atoms of the disulfide bond, leading to a series of oxidized sulfur species. The initial product is typically a thiolsulfinate, which can be further oxidized to a thiolsulfonate and ultimately to sulfonic acids upon cleavage of the S-S bond.

Photodegradation

Exposure to ultraviolet (UV) light can induce photochemical degradation. The energy from the photons can lead to either homolytic cleavage of the S-S bond to form two thiyl radicals, or cleavage of a carbon-sulfur (C-S) bond to produce a tert-octyl radical and a tert-octylperthiyl radical. These radical species then participate in a cascade of secondary reactions.

Experimental Protocols

The following sections detail standardized methodologies that can be employed to quantitatively assess the stability of this compound.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., aluminum or platinum).

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve, representing the temperature at which significant weight loss begins.

-

The temperatures at which 5%, 10%, and 50% weight loss occur are also determined to characterize the decomposition profile.

-

Hydrolytic Stability Assessment (OECD Test Guideline 111)

Objective: To determine the rate of hydrolysis of this compound as a function of pH.[1][2][3][4]

Methodology:

-

Materials: Sterile aqueous buffer solutions at pH 4, 7, and 9. This compound.

-

Preliminary Test:

-

A solution of the test substance in each buffer (concentration ≤ 0.01 M or 50% of saturation) is incubated at 50 °C for 5 days in the dark.[1]

-

The concentration of the test substance is measured at the beginning and end of the incubation period.

-

If less than 10% degradation is observed, the substance is considered hydrolytically stable.[4]

-

-

Tier 1: Hydrolysis of Unstable Substances:

-

If significant degradation occurs in the preliminary test, the experiment is repeated at a physiologically relevant temperature (e.g., 25 °C or 37 °C) and at the pH values where degradation was observed.

-

Samples are taken at appropriate time intervals and analyzed for the concentration of this compound.

-

-

Tier 2: Identification of Hydrolysis Products:

-

If significant degradation occurs, analytical techniques such as HPLC-MS or GC-MS are used to identify the major degradation products (those constituting >10% of the initial concentration).[4]

-

-

Data Analysis:

-

The hydrolysis rate constant (k) and the half-life (t₁/₂) are calculated for each pH value, assuming pseudo-first-order kinetics.

-

Oxidative Stability Assessment (Adapted from ASTM Standards)

Objective: To evaluate the resistance of this compound to oxidation.

Methodology:

-

Apparatus: A reaction vessel equipped with an oxygen inlet, a condenser, and a sampling port, placed in a temperature-controlled bath.

-

Procedure:

-

A known amount of this compound, optionally in an inert solvent, is placed in the reaction vessel.

-

A stream of pure oxygen or air is bubbled through the solution at a constant flow rate.

-

The reaction is maintained at a constant elevated temperature (e.g., 100-150 °C).

-

Samples are withdrawn at regular intervals and analyzed by a suitable chromatographic method (e.g., HPLC or GC) to monitor the disappearance of the parent compound and the appearance of oxidation products.

-

-

Data Analysis:

-

The rate of degradation is determined.

-

Major oxidation products are identified using mass spectrometry.

-

The time required to reach a certain level of degradation can be used as a measure of oxidative stability.

-

Photostability Assessment (ICH Q1B Guideline)

Objective: To evaluate the stability of this compound upon exposure to light.[5][6][7][8][9]

Methodology:

-

Light Source: A calibrated light source that provides a combination of cool white fluorescent and near-UV lamps, or a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter.[6]

-

Sample Preparation:

-

Samples of this compound (as a neat substance or in solution) are placed in chemically inert, transparent containers.

-

A dark control sample, wrapped in aluminum foil, is stored under the same conditions to separate light-induced degradation from thermal degradation.

-

-

Exposure: The samples and the dark control are exposed to the light source for a specified duration.

-

Analysis:

-

After exposure, the samples are visually inspected for any changes in appearance.

-

The samples are then assayed by a validated stability-indicating method (e.g., HPLC) to determine the extent of degradation and to quantify any photoproducts formed.

-

-

Forced Degradation: More intense light exposure can be used to generate degradation products for the purpose of developing and validating analytical methods.[6]

Conclusion

This compound is a compound with a stability profile that is highly dependent on its environment. While likely stable under controlled storage conditions, its susceptibility to thermal, hydrolytic (under alkaline conditions), oxidative, and photochemical degradation necessitates careful consideration in its application and formulation. The degradation pathways primarily involve the cleavage of the disulfide bond, leading to the formation of reactive mercaptans and radical species, which can undergo further reactions to yield a variety of smaller molecules. The experimental protocols outlined in this guide provide a framework for systematically evaluating the stability of this compound and for identifying and quantifying its degradation products, thereby ensuring its safe and effective use in research and development.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 4. jrfglobal.com [jrfglobal.com]

- 5. biobostonconsulting.com [biobostonconsulting.com]

- 6. database.ich.org [database.ich.org]

- 7. Understanding ICH Photostability Testing | Q-Lab [q-lab.com]

- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Di-tert-Octyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-octyl disulfide (CAS No. 29956-99-8), with the IUPAC name 2,2,4-trimethyl-4-(2,4,4-trimethylpentan-2-yldisulfanyl)pentane, is an organosulfur compound. Its highly branched tertiary octyl groups confer specific physical and chemical properties that are of interest in various industrial and research applications, including as a lubricant additive and in material science. Accurate spectroscopic characterization is fundamental to confirming its molecular structure and purity. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the standard experimental protocols for their acquisition.

It is important to note that while the existence of this compound is confirmed by its CAS registry number and commercial availability, detailed experimental spectroscopic data is not widely available in public scientific databases and literature. The data presented herein is largely based on predictive models and the analysis of analogous structures.

Data Presentation

The following tables summarize the expected quantitative data for the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.0 - 1.2 | Singlet | 18H | C(CH₃)₃ |

| ~1.4 - 1.6 | Singlet | 12H | S-C(CH₃)₂ |

| ~1.8 - 2.0 | Singlet | 4H | -CH₂- |

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~31 - 33 | C(CH₃)₃ |

| ~35 - 38 | C(CH₃)₃ |

| ~50 - 55 | S-C(CH₃)₂ |

| ~58 - 62 | -CH₂- |

| ~75 - 80 | S-C(CH₃)₂ |

Predicted for a solution in CDCl₃.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 - 2850 | Strong | C-H stretching (from alkyl groups) |

| 1470 - 1450 | Medium | C-H bending (CH₂ and CH₃) |

| 1390 - 1365 | Medium | C-H bending (gem-dimethyl and tert-butyl) |

| ~500 - 400 | Weak | S-S stretching |

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Abundance | Assignment |

| 290.21 | Low | [M]⁺ (Molecular Ion) |

| 177.12 | High | [C₈H₁₇S-S]⁺ or [C₈H₁₇S]⁺ fragment |

| 145.13 | High | [C₈H₁₇S]⁺ fragment from S-S bond cleavage |

| 113.13 | Medium | [C₈H₁₇]⁺ (tert-octyl cation) from C-S bond cleavage |

| 57.07 | High | [C₄H₉]⁺ (tert-butyl cation), a stable fragment from the tert-octyl group |

Predicted for Electron Ionization (EI) source. The fragmentation of highly branched alkanes often leads to a very low abundance of the molecular ion.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts and multiplicities of the signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a standard spectral range (e.g., 4000-400 cm⁻¹).

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

-

Data Acquisition (GC-MS):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and separated on a capillary column.

-

The separated compound elutes from the GC and enters the ion source of the mass spectrometer.

-

In the ion source (typically Electron Ionization - EI), the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

-

-

Data Processing:

-

Analyze the resulting mass spectrum.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of highly branched alkanes often results in the preferential cleavage at branching points to form stable carbocations.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Thermochemical Properties of Di-tert-octyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-octyl disulfide is an organic disulfide compound with the molecular formula C₁₆H₃₄S₂. Organic disulfides are of interest in various fields, including materials science and as intermediates in chemical synthesis. A thorough understanding of their thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process design, safety analysis, and predicting chemical behavior.

This technical guide addresses the thermochemical properties of this compound. However, a critical distinction must be made between this compound and its structural isomer, di-n-octyl disulfide. While both share the same molecular formula, their different molecular structures, specifically the branching of the octyl groups, lead to different physical and thermochemical properties.

A comprehensive literature search reveals a significant lack of experimentally determined thermochemical data for this compound (CAS 29956-99-8)[1][2][3]. In contrast, estimated data is available for the linear isomer, di-n-octyl disulfide (CAS 822-27-5)[4][5][6][7]. This guide will present the available information for di-n-octyl disulfide as a reference, while clearly noting the absence of specific data for the di-tert-octyl isomer.

Isomeric Distinction: this compound vs. Di-n-octyl Disulfide

The primary difference between these two compounds lies in the arrangement of the carbon atoms in the octyl chains attached to the disulfide bond.

-

Di-n-octyl disulfide features two linear eight-carbon chains.

-

This compound has two highly branched octyl groups, where the sulfur atom is attached to a tertiary carbon.

This structural variance has a significant impact on molecular packing, intermolecular forces, and, consequently, the thermochemical properties.

Caption: Logical diagram illustrating the isomeric relationship between di-n-octyl disulfide and this compound, stemming from a common molecular formula but differing in structural arrangement.

Thermochemical Data

As of the latest literature review, no experimental thermochemical data for this compound has been published. The following tables summarize the estimated thermochemical properties for the related isomer, di-n-octyl disulfide . It is crucial to interpret this data with the understanding that it pertains to the linear isomer and is computationally derived, not experimentally verified.

Table 1: Estimated Physical and Thermochemical Properties of Di-n-octyl Disulfide

| Property | Symbol | Value | Unit | Source |

| Molecular Weight | MW | 290.57 | g/mol | [4][5] |

| Standard Gibbs Free Energy of Formation | ΔfG° | 150.08 | kJ/mol | [4][5] |

| Enthalpy of Formation at Standard Conditions | ΔfH° | -289.83 | kJ/mol | [5] |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° | 45.46 | kJ/mol | [4][5] |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | 64.84 | kJ/mol | [4][5] |

| Normal Boiling Point | Tboil | 703.04 | K | [4][5] |

| Normal Melting Point | Tfus | 338.88 | K | [4][5] |

Table 2: Temperature-Dependent Ideal Gas Heat Capacity of Di-n-octyl Disulfide

| Temperature (K) | Ideal Gas Heat Capacity (Cp,gas) (J/mol·K) | Source |

| 703.04 | 755.36 | [5] |

| 734.32 | 774.24 | [5] |

| 765.60 | 792.15 | [5] |

| 796.89 | 809.12 | [5] |

| 828.17 | 825.17 | [5] |

| 859.45 | 840.33 | [5] |

| 890.73 | 854.61 | [5] |

Methodologies for Property Estimation

The thermochemical data presented for di-n-octyl disulfide are derived from computational estimation methods rather than direct experimental measurement. The primary methods cited are the Joback and Crippen methods.

Joback Method

The Joback method is a group contribution method used for the estimation of various thermophysical properties of pure organic compounds. The method relies on breaking down the molecule into its constituent functional groups. Each group is assigned a numerical contribution, and these contributions are summed to predict properties such as:

-

Normal boiling point

-

Melting point

-

Critical temperature, pressure, and volume

-

Enthalpy of formation (ideal gas at 298 K)

-

Gibbs free energy of formation (ideal gas at 298 K)

-

Ideal gas heat capacity

The general workflow for this method is as follows:

Caption: Workflow diagram of the Joback group contribution method for estimating thermochemical properties.

Crippen Method

The Crippen method is another group contribution approach primarily used for the estimation of the octanol-water partition coefficient (logP) and water solubility (logWS). Similar to the Joback method, it involves dissecting the molecule into functional groups and summing their contributions to predict these properties.

Conclusion and Future Outlook

There is a notable absence of experimentally determined thermochemical data for this compound in the current scientific literature. The data available for its isomer, di-n-octyl disulfide, is based on computational estimation methods. While these estimations provide a useful starting point, they are not a substitute for experimental validation.

For researchers and professionals in drug development and chemical engineering working with this compound, it is imperative to recognize this data gap. Future research should focus on the experimental determination of the thermochemical properties of this compound through techniques such as calorimetry to provide the accurate and reliable data needed for advanced applications.

References

- 1. scbt.com [scbt.com]

- 2. ebiohippo.com [ebiohippo.com]

- 3. This compound 75.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Dioctyl disulphide (CAS 822-27-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. chemeo.com [chemeo.com]

- 6. Di-n-octyl disulfide | C16H34S2 | CID 69970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dioctyl disulphide [webbook.nist.gov]

An In-depth Technical Guide on the Role of Disulfide Bonds in Protein Tertiary and Quaternary Structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Covalent Stabilizers of Protein Architecture

Proteins, the workhorses of biological systems, adopt complex three-dimensional structures critical for their function. This architecture is maintained by a variety of interactions, but among the most robust are disulfide bonds. A disulfide bond is a covalent linkage formed from the oxidation of two cysteine residues' sulfhydryl (-SH) groups, creating a strong -S-S- bridge.[1][2][3] These bonds are not part of the primary amino acid sequence but are post-translational modifications that play an indispensable role in defining and stabilizing the tertiary and quaternary structures of many proteins, particularly those destined for the extracellular environment, such as secreted enzymes and antibodies.[1][2] Their presence significantly enhances structural integrity, providing resistance to thermal denaturation, pH fluctuations, and proteolysis.[1][3] In the context of drug development, particularly for biologics like monoclonal antibodies, understanding and controlling disulfide bonding is paramount for ensuring product stability, efficacy, and safety.[3][4]

The Chemistry and Biology of Disulfide Bond Formation

Disulfide bond formation is a highly regulated oxidation reaction that primarily occurs within the endoplasmic reticulum (ER) in eukaryotes.[1] This environment is maintained in an oxidizing state, facilitating the conversion of cysteine thiol groups into a disulfide bridge, forming a cystine residue.

The process is not spontaneous but is catalyzed by a family of enzymes, most notably Protein Disulfide Isomerase (PDI).[1][5] PDI has the remarkable ability to catalyze the formation, reduction, and isomerization (rearrangement) of disulfide bonds.[5][6] This ensures that only the correct, native disulfide bonds are formed, which is crucial for the protein to achieve its final, functional conformation.[1][5] PDI works in concert with other enzymes like ER oxidoreductin-1 (Ero1), which re-oxidizes PDI to maintain its catalytic cycle.[7] Incorrectly formed disulfide bonds can lead to protein misfolding and aggregation, which is linked to various diseases.[1]

Role in Protein Tertiary Structure

The tertiary structure refers to the overall three-dimensional shape of a single polypeptide chain.[2][8] Disulfide bonds act as covalent staples, locking different parts of the polypeptide together that may be distant in the primary sequence.[2][9] This has several profound effects:

-

Increased Thermodynamic Stability: By cross-linking the polypeptide chain, disulfide bonds drastically reduce the conformational entropy of the unfolded state. This entropic cost of unfolding significantly increases the thermodynamic stability (ΔG) of the folded protein.[10][11]

-

Constraining Protein Dynamics: The bonds restrict the flexibility of the protein backbone, which can be critical for maintaining the precise geometry of an active site or binding interface.[10]

-

Guiding the Folding Pathway: While PDI corrects non-native bonds, the formation of initial disulfide bonds can help guide the protein along a productive folding pathway, preventing it from getting trapped in misfolded states.[12]

Role in Protein Quaternary Structure

Quaternary structure involves the assembly of multiple polypeptide chains (subunits) into a functional complex.[2][8] Disulfide bonds that form between cysteine residues on different subunits are known as inter-chain disulfide bonds.

The quintessential example is the antibody (immunoglobulin G, IgG) molecule. An IgG is composed of four polypeptide chains: two identical heavy chains and two identical light chains. These chains are held together in a precise orientation by a series of inter-chain disulfide bonds, primarily in the flexible "hinge" region.[3][4] These covalent links are absolutely essential for the structural integrity and function of the antibody, ensuring that the antigen-binding domains (Fab) and the effector domain (Fc) are correctly positioned relative to each other.[3][[“]][[“]]

Quantitative Data on Stability

The stabilizing effect of a disulfide bond can be quantified by measuring the change in the Gibbs free energy of unfolding (ΔΔG) between a protein with the bond and its reduced counterpart. While the effect is context-dependent, a single disulfide bond typically contributes significantly to protein stability.

Table 1: Representative Contribution of Disulfide Bonds to Protein Stability

| Protein | Change in Melting Temp (ΔTm) upon Introduction of Engineered Disulfide Bond | Reference |

| Single Domain Antibody (Framework) | > 6 °C | [[“]] |

| Adalimumab Fab Fragment | 5-10 °C | [[“]] |

| Antibody Fc Region (CH2 & CH3) | 3-7 °C | [[“]] |

| T4 Lysozyme (various positions) | 5-23 °C | [15] |

| β-lactamase | 9 °C | [15] |

Note: Data are compiled from studies involving engineered disulfide bonds to enhance thermal stability. The exact stabilizing effect is highly dependent on the location of the bond and the protein context.[10]

Experimental Protocols for Disulfide Bond Analysis

Characterizing disulfide bonds is a critical step in protein analytics and quality control.[16] The primary goals are to quantify the number of bonds and to map their precise connectivity.

Quantification of Free Sulfhydryl Groups: Ellman's Assay

Ellman's Test is a rapid and reliable colorimetric method to quantify free (reduced) sulfhydryl groups.[17][18] By measuring the free thiol content before and after reduction, one can deduce the number of disulfide bonds.[4]

Principle: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) reacts with a free sulfhydryl group to produce a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion.[19] TNB²⁻ is a yellow-colored species with a strong absorbance maximum at 412 nm.[19][20]

Detailed Protocol:

-

Reagent Preparation:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.[21]

-

DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of the Reaction Buffer. Prepare this solution fresh.[19]

-

Standard Preparation: Prepare a 1.5 mM standard solution of L-cysteine hydrochloride in the Reaction Buffer. Create a serial dilution series (e.g., 1.25, 1.0, 0.75, 0.5, 0.25 mM) to generate a standard curve.[19]

-

-

Sample Preparation:

-

For Total Sulfhydryls: Denature the protein sample in a buffer containing a chaotropic agent (e.g., 6 M Guanidine-HCl) and a reducing agent (e.g., 10 mM Dithiothreitol, DTT) to reduce all disulfide bonds. Incubate for 1-2 hours at room temperature. Remove the DTT via buffer exchange or dialysis before proceeding.

-

For Free Sulfhydryls: Dissolve the native protein sample in the Reaction Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of each standard or unknown sample to separate wells.

-

Add 200 µL of Reaction Buffer to each well.

-

Add 10 µL of the DTNB Solution to each well.

-

Mix and incubate at room temperature for 15 minutes, protected from light.[17][19]

-

Measure the absorbance at 412 nm using a spectrophotometer or plate reader.[17][19]

-

-

Calculation:

-

Subtract the absorbance of a buffer blank from all readings.

-

Plot the absorbance of the standards versus their known concentration to create a standard curve.

-

Determine the concentration of sulfhydryl groups in the unknown samples from the standard curve.

-

The number of disulfide bonds per protein molecule can be calculated as: (Total Sulfhydryls - Free Sulfhydryls) / 2.

-

Disulfide Bond Mapping by Mass Spectrometry

To determine which specific cysteine residues are paired, a mass spectrometry (MS)-based peptide mapping approach is the gold standard.[4][22][23]

Principle: The protein is digested with a protease under non-reducing conditions. The resulting peptide mixture, which contains disulfide-linked peptides, is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A parallel analysis is performed on a reduced and alkylated sample. By comparing the peptide maps from the non-reduced and reduced samples, disulfide-linked peptides can be identified.[16][22]

Detailed Protocol:

-

Sample Preparation (Non-Reduced):

-

Denature the protein in a solution without reducing agents (e.g., 6 M urea or guanidine-HCl in a Tris buffer at pH ~7.5).

-

Alkylate any free sulfhydryl groups with a reagent like iodoacetamide (IAM) to prevent disulfide scrambling.

-

Remove the denaturant via buffer exchange into a digestion-compatible buffer (e.g., ammonium bicarbonate).

-

Add a specific protease (e.g., Trypsin) and incubate at its optimal temperature (e.g., 37°C for Trypsin) for 4-18 hours.[16]

-

-

Sample Preparation (Reduced & Alkylated Control):

-

Denature the protein as above.

-

Add a reducing agent (e.g., 10 mM DTT) and incubate for 1 hour at 56°C.

-

Cool to room temperature and add an alkylating agent (e.g., 25 mM IAM). Incubate for 30 minutes in the dark.

-

Proceed with buffer exchange and enzymatic digestion as for the non-reduced sample.

-

-

LC-MS/MS Analysis:

-

Inject the peptide digests onto a reverse-phase liquid chromatography (RPLC) system coupled to a high-resolution mass spectrometer.[23]

-

Separate the peptides using a gradient of an organic solvent (e.g., acetonitrile) in water, with an acid modifier (e.g., 0.1% formic acid).[23]

-

The mass spectrometer acquires precursor ion masses (MS1) and then fragments selected ions to obtain sequence information (MS/MS). Fragmentation techniques like Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) are used. ETD is often preferred as it can preserve the disulfide linkage while fragmenting the peptide backbone.[4][24]

-

-

Data Analysis:

-

Specialized software is used to analyze the complex MS/MS data.

-

In the non-reduced sample, the software searches for a unique mass signature corresponding to two peptides linked by a disulfide bond (Mass of Peptide A + Mass of Peptide B - 2 Da).

-

In the reduced sample, these linked peptides will be absent, and two new, individual peptides (Peptide A and Peptide B, with alkylated cysteines) will appear.[22]

-

By identifying these pairs, the exact connectivity of the disulfide bonds can be mapped across the protein.

-

Conclusion

Disulfide bonds are fundamental covalent interactions that are critical for the structure, stability, and function of a vast number of proteins.[1][3] For researchers in the life sciences and professionals in drug development, a thorough understanding of their formation, role, and characterization is essential. The techniques of Ellman's assay and mass spectrometry-based peptide mapping provide a powerful toolkit for the quantitative and qualitative analysis of these crucial structural elements, ensuring the development of stable and effective protein-based therapeutics.

References

- 1. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]

- 2. Does a Disulfide Bond Belong to the Primary Structure of a Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Disulfide Bond Structure, Function, Application, and Control Strategies - Creative Proteomics [creative-proteomics.com]

- 4. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 5. Catalysis of Protein Folding by Protein Disulfide Isomerase and Small-Molecule Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Frontiers | Protein disulfide isomerase a multifunctional protein with multiple physiological roles [frontiersin.org]

- 8. studymind.co.uk [studymind.co.uk]

- 9. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 10. The influence of disulfide bonds on the mechanical stability of proteins is context dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disulfide bonds and the stability of globular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A look at: “Disulfide Bonds and Protein Folding” - Arvys Proteins [arvysproteins.com]

- 13. consensus.app [consensus.app]

- 14. consensus.app [consensus.app]

- 15. pnas.org [pnas.org]

- 16. sciex.com [sciex.com]

- 17. peptide.com [peptide.com]

- 18. mdpi.com [mdpi.com]

- 19. broadpharm.com [broadpharm.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. static.igem.org [static.igem.org]

- 22. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

DI-tert-OCTYL DISULFIDE: A Biochemical for Proteomics Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Di-tert-octyl disulfide is listed by some suppliers as a biochemical for proteomics research, a comprehensive review of current scientific literature reveals a lack of specific published applications or established protocols for its use in this field. This guide, therefore, provides a theoretical framework for its potential applications based on the known roles of disulfide-containing molecules in proteomics. The experimental protocols detailed below are generalized standard procedures and would require significant optimization for this specific compound.

Introduction to Disulfide Chemistry in Proteomics

Disulfide bonds, the covalent linkages between two cysteine residues, are critical for the structural integrity and function of many proteins, particularly those secreted or localized to the cell surface.[1][2] The study of these bonds and the proteins containing them, often termed "disulfide proteomics," is a specialized area of proteomics that provides insights into protein folding, stability, and redox-mediated signaling pathways.[3]

Disulfide-containing reagents can be utilized in several ways within proteomics workflows:

-

Probing Protein Structure and Interactions: Reagents with disulfide bonds can potentially be used as chemical cross-linkers to study protein-protein interactions.[4] The disulfide bond can often be cleaved under reducing conditions, allowing for the identification of cross-linked peptides by mass spectrometry.

-

Enrichment of Thiol-Containing Peptides: While not a direct application of a disulfide compound itself, understanding disulfide chemistry is fundamental to techniques for enriching cysteine-containing peptides to study post-translational modifications like S-nitrosylation or S-glutathionylation.

-

Modulating Protein Conformation and Function: The introduction of exogenous disulfide compounds can, in some cellular contexts, influence the redox environment and thereby impact protein disulfide bond dynamics, although this is a complex area of study.

This compound, with its central disulfide bond flanked by bulky tert-octyl groups, is a lipophilic molecule. This property might suggest potential applications in studying membrane proteins or protein interactions within lipid environments.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experiments, as they influence solubility, reactivity, and potential for interaction with biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₄S₂ | [5] |

| Molecular Weight | 290.57 g/mol | [5] |

| CAS Number | 29956-99-8 | [5] |

| Topological Polar Surface Area (TPSA) | 50.6 Ų | [5] |

| logP (octanol-water partition coefficient) | 7.7 | [5] |

Table 1: Physicochemical Properties of this compound. The high logP value indicates poor water solubility, suggesting that experiments would likely require solubilization in an organic co-solvent like DMSO or ethanol.

Potential Proteomics Applications and Methodologies

Based on its structure, this compound could theoretically be explored in the following proteomics applications.

Non-Reducible Chemical Cross-Linking for Mass Spectrometry

In chemical cross-linking mass spectrometry (XL-MS), a bifunctional reagent is used to covalently link amino acids in close proximity, providing distance constraints that aid in structural modeling of proteins and protein complexes.[6] While this compound is not a traditional cross-linking agent with reactive groups to form covalent bonds with specific amino acid side chains, its disulfide bond could theoretically participate in thiol-disulfide exchange reactions with cysteine residues on proteins under specific conditions.

This is a hypothetical protocol that would require substantial optimization.

-

Protein Incubation: Incubate the purified protein or protein complex with this compound in a suitable buffer. Due to its hydrophobicity, a buffer containing a mild non-ionic detergent or an organic co-solvent may be necessary.

-

Reaction Quenching: Stop the exchange reaction by adding a thiol-capping agent, such as N-ethylmaleimide (NEM), to block any remaining free cysteines.

-

Proteolytic Digestion: Denature the protein sample and digest it into smaller peptides using a protease like trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to search for cross-linked peptides. The mass of this compound would be added to the mass of two cysteine-containing peptides.

Figure 1: A generalized workflow for a hypothetical chemical cross-linking experiment using a disulfide-containing compound.

Investigation of Redox-Sensitive Protein Interactions

The cellular redox environment plays a crucial role in regulating protein function. Introducing an exogenous disulfide-containing compound like this compound could potentially perturb this environment, leading to changes in protein-protein interactions that are dependent on the oxidation state of cysteine residues.

-

Cell Culture and Treatment: Treat cultured cells with varying concentrations of this compound solubilized in a suitable vehicle (e.g., DMSO). A vehicle-only control is essential.

-

Cell Lysis: Lyse the cells in a buffer containing a thiol-alkylating agent (e.g., iodoacetamide) to preserve the in vivo redox state of proteins.

-

Co-immunoprecipitation (Co-IP): Perform Co-IP for a protein of interest that is hypothesized to be involved in redox-sensitive interactions.

-

Protein Identification: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and identify the protein bands by in-gel digestion followed by LC-MS/MS.

-

Quantitative Analysis: Use label-free quantification or isotopic labeling methods to compare the protein interactors between the treated and control samples.

Figure 2: A workflow to investigate changes in protein-protein interactions in response to a potential redox-active compound.

Challenges and Considerations

The use of this compound in proteomics research presents several challenges:

-

Solubility: Its high hydrophobicity makes it difficult to work with in aqueous biological systems.

-

Reactivity: The reactivity of its disulfide bond in thiol-disulfide exchange reactions under physiological conditions is unknown and may be sterically hindered by the bulky tert-octyl groups.

-

Cellular Effects: Its effects on cell viability and the global cellular redox state would need to be carefully characterized.

-

Lack of a Cleavable Linker: For cross-linking applications, the disulfide bond can be cleaved by reducing agents. This can simplify data analysis compared to non-cleavable cross-linkers.

Conclusion

This compound is a commercially available disulfide-containing compound with potential, though as of now, undocumented, applications in proteomics research. Its hydrophobic nature and the presence of a disulfide bond suggest theoretical roles in studying membrane protein interactions or as a tool to modulate cellular redox environments. However, significant research and development would be required to establish valid and reproducible protocols. Researchers interested in using this compound should be prepared to undertake extensive optimization and validation experiments. This guide serves as a starting point for conceptualizing how such a molecule could be integrated into existing proteomics workflows.

References

- 1. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisionbiospecimens.com [precisionbiospecimens.com]

- 4. Chemical Crosslinking: Role in Protein and Peptide Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Disulfide Proteomics of Secreted Proteins

For Researchers, Scientists, and Drug Development Professionals